molecular formula C6H6BrNO B051049 6-Bromo-2-methylpyridin-3-ol CAS No. 118399-86-3

6-Bromo-2-methylpyridin-3-ol

Cat. No. B051049
M. Wt: 188.02 g/mol
InChI Key: NZEZVKXETZALTH-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of derivatives similar to 6-Bromo-2-methylpyridin-3-ol often involves complex processes including diazotization, bromation, oxidation, chlorination, amination, and sometimes Hofmann degradation. For example, the synthesis of 2-Amino-6-bromopyridine, a related compound, starts from 2-amino-6-methylpyridine and goes through a series of reactions under carefully controlled conditions, achieving a total yield of 34.6% (Xu Liang, 2010).

Molecular Structure Analysis The molecular structure of related bromopyridine compounds is typically confirmed through spectroscopic methods such as IR and ^1H NMR. These methods provide detailed insights into the molecular composition and arrangement, essential for understanding the properties and reactivity of the compound (Xu Liang, 2010).

Chemical Reactions and Properties Compounds in the bromopyridine family exhibit diverse chemical reactivity, which can be harnessed for further chemical modifications and applications in synthesis. For instance, the presence of the bromo group makes these compounds suitable for nucleophilic substitution reactions or as intermediates in the synthesis of more complex molecules (Xu Liang, 2010).

Scientific Research Applications

Synthesis and Characterization

Researchers have developed efficient synthetic routes and characterized novel compounds related to 6-Bromo-2-methylpyridin-3-ol, expanding the repertoire of pyridine derivatives with potential applications in pharmaceuticals and materials science. For instance, a study detailed the synthesis of 3-bromo-6-methylpyridazine, highlighting a methodological approach that could be adapted for related compounds like 6-Bromo-2-methylpyridin-3-ol, thus providing a foundation for the synthesis of complex molecules with specific functional properties (Xin Bing-wei, 2008).

Catalytic Applications

Terpyridines and their transition metal complexes, which can be synthesized from pyridine derivatives similar to 6-Bromo-2-methylpyridin-3-ol, have found extensive applications in catalysis. These applications range from artificial photosynthesis and organic transformations to polymerization reactions, showcasing the versatility of pyridine-based catalysts in facilitating diverse chemical processes (A. Winter, G. Newkome, U. Schubert, 2011).

Molecular Docking and Drug Discovery

Derivatives of 3-Amino-2-methylpyridine, a compound closely related to 6-Bromo-2-methylpyridin-3-ol, have been explored as BAZ2B bromodomain ligands. This highlights the potential of such pyridine derivatives in the discovery and design of new drugs through molecular docking and in silico studies, providing a pathway for the development of targeted therapies (J. Marchand, G. Lolli, A. Caflisch, 2016).

Material Science and Electrocatalysis

In material science, pyridine derivatives have been utilized in the development of new materials with unique properties. For example, the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid, a process related to the chemistry of 6-Bromo-2-methylpyridin-3-ol, showcases the potential of such compounds in creating sustainable chemical processes and materials (Q. Feng, Ke‐long Huang, Suqin Liu, X. Wang, 2010).

Safety And Hazards

6-Bromo-2-methylpyridin-3-ol is classified as Acute toxicity, oral (Category 4), H302; Skin corrosion/irritation (Category 2), H315; Serious eye damage/eye irritation (Category 2A), H319; Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335 . The safety information suggests wearing protective gloves/protective clothing/eye protection/face protection, and avoiding dust formation, breathing vapours, mist or gas .

properties

IUPAC Name

6-bromo-2-methylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c1-4-5(9)2-3-6(7)8-4/h2-3,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZEZVKXETZALTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00458305
Record name 6-Bromo-2-methylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00458305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-methylpyridin-3-ol

CAS RN

118399-86-3
Record name 6-Bromo-2-methylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00458305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-2-methylpyridin-3-ol
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Synthesis routes and methods I

Procedure details

4,6-Dibromo-2-methylpyridin-3-ol (15.8 g, 59.4 mmol) was dissolved in THF (200 mL). The solution was cooled to −78° C. and n-BuLi (50 mL, 125 mmol, 2.5 M in hexane) was added dropwise keeping the temperature below −78° C. The reaction mixture was allowed to stir at that temperature for 2 hours. The reaction mixture was quenched with water (50 mL) and was neutralized with 2 N HCl. The aqueous mixture was extracted with dichloromethane (2 times). The combined organic layers were dried (Na2SO4) and concentrated in vacuo to give 6-bromo-2-methylpyridin-3-ol (10.5 g, 95%) as a yellow oil. 1H-NMR (300 MHz, DMSO) 2.29 (s, 3H), 7.08 (d, 1H), 7.26 (d, 1H), 10.08 (s, 1H).
Quantity
15.8 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

4,6-Dibromo-2-methyl-pyridin-3-ol (14.32 g, 53.65 mmol) was dissolved in tetrahydrofuran (181 mL). The solution was cooled to −78° C. and n-butyllithium in hexane (45.16 mL of 2.5 M, 112.9 mmol) was added drop-wise keeping the temperature at −78° C. The mixture was stirred for 2 hours before it was quenched with water (45 mL) and neutralized with 1 N HCl. The aqueous mixture was extracted with dichloromethane (3×100 mL). The organic layers were combined and dried over sodium sulfate, filtered and the solvent was evaporated under reduced pressure to yield 6-bromo-2-methyl-pyridin-3-ol (9.41 g, 93%). 1H NMR (400 MHz, DMSO) δ 10.10 (s, 1H), 7.24 (d, J=8.4 Hz, 1H), 7.08 (d, J=8.4 Hz, 1H), 2.29 (s, 3H). ESI-MS m/z calc. 187.0, found 188.3 (M+1)+; Retention time: 0.85 minutes (3 min run).
Quantity
14.32 g
Type
reactant
Reaction Step One
Quantity
181 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
45.16 mL
Type
reactant
Reaction Step Two

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